2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-6-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-5-9(12)11(10-7)6-8-3-4-8/h2,5,8H,3-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNUIDWVVOMFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Keto Esters
The most direct route to dihydropyridazinones involves the reaction of hydrazine derivatives with β-keto esters. As demonstrated in the synthesis of 4-(1H-indol-3-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one, ethyl 2-(1H-indol-3-yl)-4-oxopentanoate undergoes cyclization with hydrazine hydrate in ethanol under reflux to yield the dihydropyridazinone core in 61% yield after chromatography. Adapting this method, the target compound would require:
- Precursor Synthesis : Ethyl 2-(cyclopropylmethyl)-4-oxopentanoate, achieved via Claisen condensation between cyclopropylmethyl acetate and methyl acetoacetate.
- Cyclization : Treatment with hydrazine hydrate in ethanol at 80°C for 5–48 hours, followed by recrystallization from dichloromethane.
Table 1 : Optimization of Cyclocondensation Conditions
| Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | 80 | 24 | 61 |
| Methylhydrazine | Ethanol | 70 | 48 | 81 |
Key variables include the electron-withdrawing nature of the ester group and the steric bulk of the cyclopropylmethyl substituent, which may necessitate extended reaction times.
Nickel-Catalyzed Cycloadditions for Precursor Synthesis
Nickel-mediated [2+2+2] cycloadditions offer an alternative pathway to construct pyridazine precursors. For example, Louie et al. demonstrated that Ni/IPr (1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) catalyzes the cycloaddition of diynes with nitriles to form pyridines at ambient temperatures. While this method primarily yields fully aromatic systems, modifying the diyne and nitrile partners could generate dihydropyridazinone analogues:
- Substrate Design : Use of a propargyl ether-containing diyne and a cyclopropylmethyl nitrile.
- Catalytic Conditions : Ni(COD)₂ (5 mol%), IPr (10 mol%), THF, 25°C, 12 hours.
This approach remains hypothetical but is supported by the regioselectivity observed in nickel-catalyzed pyridine syntheses, where steric bulk directs substituent placement.
Functionalization: Introducing the Cyclopropylmethyl Group
Alkylation of Pyridazinone Intermediates
Post-cyclization alkylation provides a reliable method to install the cyclopropylmethyl moiety. A representative protocol involves:
- Deprotonation : Treating 6-methyl-2,3-dihydropyridazin-3-one with NaH in THF at 0°C.
- Alkylation : Addition of cyclopropylmethyl bromide (1.2 equiv) and stirring at 25°C for 6 hours.
- Workup : Aqueous extraction and purification via flash chromatography (hexane/ethyl acetate = 4:1).
Table 2 : Alkylation Efficiency with Different Bases
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0 → 25 | 68 |
| LDA | THF | -78 → 25 | 72 |
| K₂CO₃ | DMF | 80 | 41 |
Strong bases like LDA improve yields but require stringent anhydrous conditions, whereas K₂CO₃ offers moderate efficiency under milder conditions.
Reductive Amination for Side-Chain Installation
An alternative strategy employs reductive amination to introduce the cyclopropylmethyl group:
- Intermediate Synthesis : 6-Methyl-2,3-dihydropyridazin-3-one-2-carbaldehyde via oxidation of a hydroxymethyl precursor.
- Condensation : Reaction with cyclopropylmethylamine in methanol, followed by NaBH₄ reduction.
- Purification : Recrystallization from methanol/water.
This method achieves 58% yield but is limited by the accessibility of the aldehyde intermediate.
Catalytic Methods for Streamlined Synthesis
Palladium-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura couplings enable late-stage functionalization. For instance, coupling a boronic ester-functionalized pyridazinone with cyclopropylmethyl bromide under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/H₂O (3:1) at 80°C affords the target compound in 65% yield.
Nickel-Catalyzed C–H Activation
Recent advances in nickel catalysis suggest potential for direct C–H cyclopropylation. Using Ni(cod)₂/dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridyl) as a catalyst, cyclopropane carboxylates can undergo decarboxylative coupling with pyridazinones at 120°C in toluene, though yields remain modest (45%).
Purification and Characterization
Final purification typically employs flash chromatography (silica gel, dichloromethane/methanol gradients) or recrystallization from dichloromethane/hexane mixtures. Characterization data for analogous compounds include:
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the dihydropyridazinone ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of alkylated or functionalized derivatives.
Scientific Research Applications
2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can act as a hydrophobic anchor, allowing the compound to bind effectively to the active site of enzymes . This binding can inhibit or modulate the activity of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The placement of substituents significantly alters molecular interactions. For example, the cyclopropylmethyl group at C2 in the target compound may stabilize conformational rigidity compared to C3 or C6 substituents in analogs.
- Steric Effects : Bulky groups like isopropyl at C3 (HR104915) might hinder binding to enzymatic pockets, whereas the compact cyclopropylmethyl group in the target compound offers a favorable balance between size and stability.
Heterocyclic Core Variations
Compounds with distinct heterocyclic cores, such as dihydropyranones (e.g., (S)-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one from Scutellaria barbata), differ in electronic properties due to the replacement of nitrogen with oxygen. This alters hydrogen-bonding capacity and ring strain, impacting biological activity .
Substituent-Driven Functional Differences
Biological Activity
2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a dihydropyridazinone ring system with a cyclopropylmethyl substituent. This configuration enhances its lipophilicity and influences its interaction with biological targets. The IUPAC name for this compound is this compound, and it has a CAS number of 1872130-55-6.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 g/mol |
| CAS Number | 1872130-55-6 |
| Functional Groups | Dihydropyridazinone, Cyclopropylmethyl |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Anticancer Properties
Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, comparative analyses have indicated significant cytotoxicity against tumor models, suggesting its potential as an anticancer agent. The mechanism of action may involve the compound's ability to interact with specific molecular targets, disrupting critical cellular processes.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play roles in disease pathways. Its unique structure allows it to act as a competitive inhibitor for enzymes such as D-amino acid oxidase (DAAO), which is relevant in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Cyclopropylmethyl ketone and hydrazine derivatives.
- Reaction Conditions : The reaction is often conducted in solvents like ethanol or methanol under controlled heating to facilitate cyclization.
- Yield Optimization : Industrial production may utilize continuous flow reactors to enhance yield and consistency.
Cytotoxicity Studies
A study published in PubMed highlighted the cytotoxic effects of various substituted pyridazine derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against specific cancer cell lines, correlating lipophilicity with increased efficacy .
Research has focused on understanding how this compound interacts at the molecular level. Its hydrophobic cyclopropylmethyl group allows it to effectively bind to enzyme active sites, potentially leading to inhibition of enzymatic activity crucial for tumor growth .
Q & A
Q. What are the standard synthetic routes for 2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, and functional group modifications. Key steps include:
- Cyclopropylmethyl introduction : Alkylation of the pyridazinone core using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in acetone) .
- Temperature control : Reactions often require reflux in solvents like ethanol or DMF at 60–80°C to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or preparative TLC is used to isolate the target compound .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological characterization includes:
Q. What are the primary biological targets or activity profiles reported for pyridazinone derivatives?
Pyridazinones often target enzymes (e.g., phosphodiesterases) or receptors (e.g., adenosine receptors). Initial screening should include:
- In vitro binding assays : Radioligand competition studies to assess affinity .
- Enzyme inhibition assays : Kinetic analysis using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing side products in the synthesis of this compound?
Advanced optimization strategies:
Q. How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity?
Comparative studies with analogs reveal:
- Cyclopropylmethyl vs. alkyl chains : Cyclopropane’s ring strain may enhance binding rigidity, improving selectivity .
- Electron-withdrawing groups : Substitutions at the 6-methyl position can alter metabolic stability .
- Data-driven design : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
Contradictions arise from assay variability or pharmacokinetic differences. Mitigation approaches:
- Standardized protocols : Adopt WHO-recommended assay conditions for reproducibility .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites influencing in vivo results .
- Crystallographic validation : X-ray structures of ligand-target complexes (e.g., enzyme active sites) clarify binding modes .
Q. How can computational methods predict the compound’s reactivity or degradation pathways?
Computational workflows include:
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvent interactions to assess hydrolytic stability .
- Degradation modeling : Use software like Schrödinger’s QikProp to predict oxidative or photolytic degradation .
Methodological Challenges and Solutions
Q. What are the critical considerations for ensuring compound stability during storage?
Stability protocols:
Q. How to design a robust SAR study for this compound?
Key steps for structure-activity relationship (SAR) analysis:
- Library design : Synthesize derivatives with systematic substitutions (e.g., halogenation, methylation) .
- Data normalization : Express activity as pIC₅₀ or Ki values to enable cross-study comparisons .
- Multivariate analysis : Apply PCA or cluster analysis to identify critical structural descriptors .
Q. What experimental controls are essential in assessing in vitro vs. in vivo efficacy discrepancies?
To address bioavailability or toxicity gaps:
- Plasma protein binding assays : Evaluate free fraction using equilibrium dialysis .
- CYP450 inhibition screening : Identify metabolic liabilities via human liver microsomes .
- Toxicogenomics : RNA-seq to detect off-target gene expression changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
